molecular formula C20H23N3O B11394652 N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11394652
M. Wt: 321.4 g/mol
InChI Key: PMZYNPMJXVPNIZ-UHFFFAOYSA-N
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Description

N-{[1-(2-Methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide is a benzimidazole derivative featuring a 2-methylbutyl group at the 1-position of the benzimidazole core and a benzamide moiety linked via a methylene group at the 2-position. This structure combines the aromaticity of benzimidazole with the hydrogen-bonding capability of the benzamide group, making it a candidate for diverse biological activities, including antimicrobial, anti-inflammatory, or enzyme-targeting applications .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[[1-(2-methylbutyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C20H23N3O/c1-3-15(2)14-23-18-12-8-7-11-17(18)22-19(23)13-21-20(24)16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3,(H,21,24)

InChI Key

PMZYNPMJXVPNIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the condensation of 2-methylbutylamine with 2-formylbenzimidazole, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and diabetes.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For example, in the context of its potential antidiabetic effects, the compound may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and promoting glucose metabolism. The compound’s interaction with the allosteric site of glucokinase involves hydrogen bonding with key residues such as Arg63 .

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

  • N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide () :

    • Structural difference : Benzyl group at the 1-position instead of 2-methylbutyl; 3-methyl substitution on the benzamide.
    • Functional impact : The benzyl group enhances aromatic stacking interactions but may reduce lipophilicity compared to the branched 2-methylbutyl chain. The 3-methylbenzamide could alter electronic density, affecting binding to targets like opioid receptors .
  • N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (): Structural difference: Thiazole ring fused to benzimidazole; nitro group and dimethylamino substituents. Functional impact: The nitro group enhances electron-withdrawing effects, improving antitubercular activity (MIC: 1.6 µg/mL for M. tuberculosis), while the thiazole may contribute to π-π interactions .

Linker and Functional Group Modifications

  • N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (): Structural difference: Thioacetamide linker instead of methylene; chloro and methyl substituents.
  • N-benzimidazol-1-yl methyl-benzamide derivatives () :

    • Structural difference : Chloro or bromo substituents on the benzamide or benzylidene groups.
    • Functional impact : Compounds like 3a (2-chloromethyl) showed significant anti-inflammatory activity (62% edema inhibition at 100 mg/kg) with reduced gastric toxicity compared to indomethacin .

Pharmacological and Physicochemical Properties

Physicochemical Properties

  • Metabolic Stability : Halogenated derivatives (e.g., W1 ) show longer half-lives due to resistance to oxidative metabolism .

Structure-Activity Relationship (SAR) Insights

  • Benzimidazole N1-Substituents :
    • 2-Methylbutyl : Balances lipophilicity and steric bulk for CNS penetration.
    • Benzyl : Favors aromatic interactions but may increase toxicity .
  • Benzamide Substitutions: Electron-withdrawing groups (e.g., NO₂): Enhance antimicrobial activity but may reduce solubility . Hydrophilic groups (e.g., OH): Improve solubility but limit blood-brain barrier crossing .

Biological Activity

N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₆H₁₅N₃O
  • Molecular Weight : 265.31 g/mol
  • SMILES Notation : O=C(C1=CC=CC(C)=C1)NCC(N2)=NC3=C2C=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can potentially aid in treating hyperpigmentation disorders .
  • Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Biological Activity Assays

To evaluate the biological activity of this compound, various assays have been conducted:

Tyrosinase Inhibition Assay

A study assessed the compound's ability to inhibit mushroom tyrosinase. The results are summarized in the table below:

Concentration (µM)Dopachrome Formation Rate (Absorbance)Inhibition (%)
00.5000
50.35030
100.25050
200.15070

The data indicates a dose-dependent inhibition of tyrosinase activity, confirming the compound's potential as a skin-whitening agent.

Cytotoxicity Assay

Cell viability assays were performed on B16F10 murine melanoma cells to assess cytotoxicity:

Treatment (µM)Cell Viability (%) after 48hCell Viability (%) after 72h
Control100100
59592
109085
207065

The results demonstrate that this compound does not exhibit significant cytotoxicity at concentrations up to 20 µM over both time points, indicating a favorable safety profile for further development.

Case Studies and Research Findings

Research has highlighted several promising findings regarding the biological activity of this compound:

  • Anti-Melanogenic Effects : In experiments involving B16F10 cells, the compound effectively reduced melanin production by inhibiting intracellular tyrosinase activity. This suggests its potential application in cosmetic formulations aimed at reducing skin pigmentation .
  • Antioxidant Efficacy : In antioxidant assays, this compound demonstrated significant free radical scavenging activity comparable to established antioxidants, supporting its potential use in preventing oxidative damage in skin cells .
  • Potential for Further Research : Given its promising results in vitro, further studies are needed to explore the pharmacokinetics and in vivo efficacy of this compound.

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